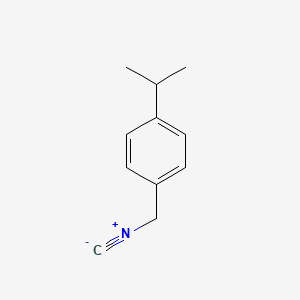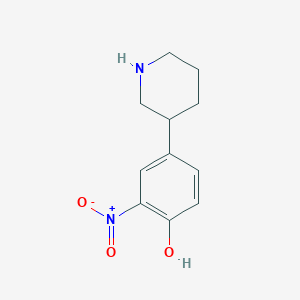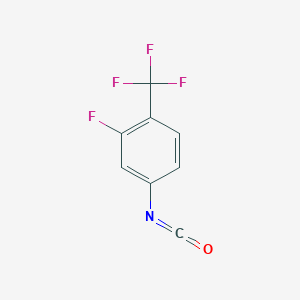
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a fluorinated aromatic isocyanate, characterized by the presence of both fluorine and isocyanate functional groups. This compound is used as a reagent in the synthesis of various nitrogen-containing compounds, particularly those with kinase inhibitory activity .
Métodos De Preparación
The synthesis of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas and related compounds.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.
The major products formed from these reactions include ureas, carbamates, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Aplicaciones Científicas De Investigación
2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, its derivatives can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene include:
1-Fluoro-2-isocyanato-4-(trifluoromethyl)benzene: This compound has a similar structure but with the fluorine and isocyanate groups in different positions.
4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom but retains the trifluoromethyl and isocyanate groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of its derivatives.
Propiedades
Fórmula molecular |
C8H3F4NO |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Clave InChI |
LZQASWKDHGNIHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


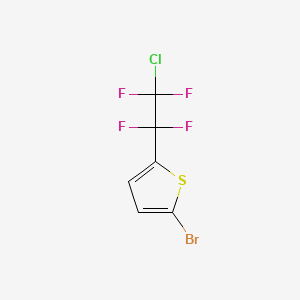
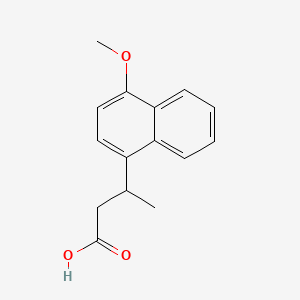

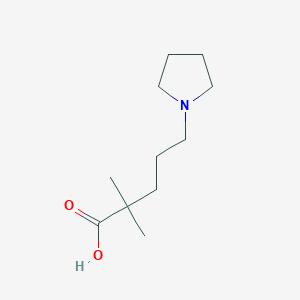
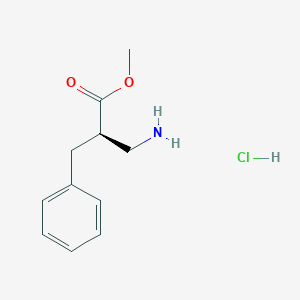
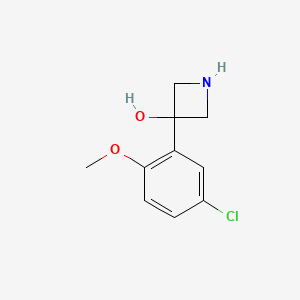
amine](/img/structure/B13608800.png)
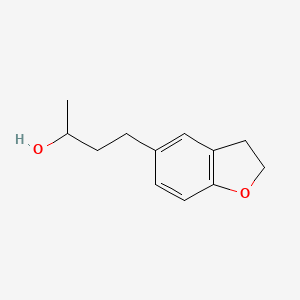
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
